N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features a unique combination of indole, pyrrole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting with 4-chloroaniline, the indole ring is formed through a Fischer indole synthesis.
Attachment of the Ethyl Chain: The indole derivative is then alkylated using ethyl bromide under basic conditions to introduce the ethyl chain.
Formation of the Thiazole Moiety: The thiazole ring is synthesized separately, often starting from 2-aminothiazole.
Coupling of the Indole and Thiazole Moieties: The indole and thiazole derivatives are coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that enhance reaction rates and product solubility.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole and pyrrole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Halogen atoms on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation Products: Oxidized derivatives of the indole and pyrrole rings.
Reduction Products: Reduced forms of the acetamide and thiazole moieties.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The indole and pyrrole rings can interact with various biological receptors, while the thiazole moiety may participate in binding to metal ions or other cofactors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromo-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
- N-[2-(4-fluoro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
Uniqueness
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of the chloro substituent on the indole ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds with different halogen substituents.
Properties
Molecular Formula |
C19H17ClN4OS |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C19H17ClN4OS/c20-16-4-3-5-17-15(16)6-10-23(17)11-7-21-18(25)12-14-13-26-19(22-14)24-8-1-2-9-24/h1-6,8-10,13H,7,11-12H2,(H,21,25) |
InChI Key |
VPOUHSIMBZJULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.